molecular formula C15H16N4O B8572115 1-[4-(2-Methylpyrimidin-5-yl)phenyl]cyclopropanecarbohydrazide

1-[4-(2-Methylpyrimidin-5-yl)phenyl]cyclopropanecarbohydrazide

Cat. No.: B8572115
M. Wt: 268.31 g/mol
InChI Key: IUJKVFBRQYEANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methylpyrimidin-5-yl)phenyl]cyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

1-[4-(2-methylpyrimidin-5-yl)phenyl]cyclopropane-1-carbohydrazide

InChI

InChI=1S/C15H16N4O/c1-10-17-8-12(9-18-10)11-2-4-13(5-3-11)15(6-7-15)14(20)19-16/h2-5,8-9H,6-7,16H2,1H3,(H,19,20)

InChI Key

IUJKVFBRQYEANC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2=CC=C(C=C2)C3(CC3)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound (2.34 g, 6.59 mmol) obtained in Example 16-2), (2-methylpyrimidin-5-yl)boronic acid (1.00 g, 7.25 mmol), 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride-dichloromethane complex (0.54 g, 0.66 mmol), and potassium carbonate (2.73 g, 19.76 mmol) were dissolved in a mixed solvent of 1,4-dioxane (20 mL) and water (10 mL), and the mixture was stirred at 90° C. for 3 h. The reaction mixture was cooled to room temperature and then diluted with ethyl acetate (150 mL). The organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution and then dried with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the obtained residue was purified by silica gel column chromatography (ethyl acetate:hexane=50:50 to 100:0). The obtained partially purified product was dissolved in methanol (5 mL). 4 N hydrochloric acid-dioxane (2.39 mL) was added to the solution, and the mixture was stirred at room temperature for 2 h. The solvent was distilled off, and the residue was separated into organic and aqueous layers with methylene chloride (150 mL) and saturated aqueous sodium hydrogencarbonate (50 mL). The organic layer was washed with saturated sodium chloride solution and then dried with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (591 mg, yield: 82%) as a white solid.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82%

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